molecular formula C13H18O2 B14256507 2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- CAS No. 403641-34-9

2-Hexanone, 4-(4-methoxyphenyl)-, (4S)-

Cat. No.: B14256507
CAS No.: 403641-34-9
M. Wt: 206.28 g/mol
InChI Key: VPPTXXFJQLZBCF-NSHDSACASA-N
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Description

2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- is a chiral ketone derivative featuring a six-carbon backbone with a ketone group at position 2 and a 4-methoxyphenyl substituent at position 2. The (4S) stereochemistry indicates a specific spatial arrangement critical to its physicochemical and biological properties.

For example, compounds with 4-methoxyphenyl substituents showed moderate activity against Brassica napus (rape) in herbicidal assays, suggesting that the methoxy group’s electron-donating properties may enhance interactions with plant biological targets .

Properties

CAS No.

403641-34-9

Molecular Formula

C13H18O2

Molecular Weight

206.28 g/mol

IUPAC Name

(4S)-4-(4-methoxyphenyl)hexan-2-one

InChI

InChI=1S/C13H18O2/c1-4-11(9-10(2)14)12-5-7-13(15-3)8-6-12/h5-8,11H,4,9H2,1-3H3/t11-/m0/s1

InChI Key

VPPTXXFJQLZBCF-NSHDSACASA-N

Isomeric SMILES

CC[C@@H](CC(=O)C)C1=CC=C(C=C1)OC

Canonical SMILES

CCC(CC(=O)C)C1=CC=C(C=C1)OC

Origin of Product

United States

Preparation Methods

Gold-Catalyzed Alkyne Hydration

A high-yielding route involves the hydration of 4-(4-methoxyphenyl)-1-hexyne using methyl(triphenylphosphine)gold(I) and sulfuric acid in methanol. This method, adapted from 2-hexanone synthesis, achieves 99% conversion at 60°C over 2 hours. The mechanism proceeds via Markovnikov addition, forming the ketone directly.

Reaction Conditions

Parameter Value
Catalyst Methyl(triphenylphosphine)gold(I)
Acid H₂SO₄ (0.5 mmol)
Solvent Methanol/Water (2:1)
Temperature 60°C
Yield 99%

Stereochemical Control via Chiral Ligands

To introduce the (4S) configuration, asymmetric hydrogenation of a prochiral enyne precursor is proposed. Chiral phosphine ligands, such as (R)-BINAP, could coordinate to palladium or ruthenium catalysts, enabling enantioselective reduction. This approach mirrors venlafaxine synthesis, where ee >99% was achieved using oxazolidinone auxiliaries.

Aldol Condensation Strategies

Cross-Aldol Reaction with Aryl Aldehydes

The aldol reaction between 4-methoxybenzaldehyde and 3-pentanone offers a direct route. Base-mediated deprotonation generates the enolate, which attacks the aldehyde to form the β-hydroxy ketone intermediate. Subsequent dehydration yields the α,β-unsaturated ketone, which is hydrogenated to the target compound.

Optimized Conditions

  • Base : LDA (Lithium Diisopropylamide) in THF at −78°C
  • Acid Workup : HCl in methanol for dehydration
  • Hydrogenation Catalyst : Pd/C (5 wt%) under H₂ (1 atm)

Evans Oxazolidinone Auxiliary Method

Chiral auxiliaries, such as (4S)-4-benzyl-3-[(methoxyphenyl)acetyl]-1,3-oxazolidin-2-one, enable stereocontrol during aldol reactions. This method, detailed in venlafaxine synthesis, involves:

  • Deprotonation with NaHMDS to form the enolate.
  • Aldol addition to cyclohexanone.
  • Auxiliary removal via hydrolysis.

Performance Metrics

  • Yield: 70% (racemic), >50% (enantiopure)
  • ee: >99% after kinetic resolution

Asymmetric Epoxidation and Dihydroxylation

Sharpless Asymmetric Dihydroxylation

The Sharpless protocol installs vicinal diols with high enantioselectivity. Applying this to 4-(4-methoxyphenyl)-3-hexen-2-one introduces hydroxyl groups at C3 and C4. Subsequent oxidation and reduction steps yield the ketone while preserving stereochemistry.

Typical Conditions

  • Catalyst : OsO₄ with (DHQ)₂PHAL ligand
  • Oxidant : NMO (N-Methylmorpholine N-Oxide)
  • Temperature : 0°C to room temperature

Mitsunobu Inversion for Stereocorrection

If initial synthesis yields the (4R) enantiomer, Mitsunobu reaction with p-nitrobenzoic acid inverts configuration. This method, validated in chromane synthesis, uses DIAD (Diisopropyl Azodicarboxylate) and PPh₃ to achieve complete inversion.

Analytical Validation and Purity Assessment

GC-MS Characterization

Gas chromatography-mass spectrometry (GC-MS) confirms molecular weight (100.16 g/mol) and detects impurities. Methanol extracts show 65% purity for related ketones.

Chiral HPLC for Enantiomeric Excess

Chiralpak® IC columns resolve (4S) and (4R) enantiomers. Mobile phases of hexane/isopropanol (90:10) achieve baseline separation, with ee calculated via peak area ratios.

Industrial-Scale Considerations

Solvent Selection and Recycling

Dimethylacetamide (DMA) and NMP are preferred for high-temperature reactions due to thermal stability. Batch processes recover solvents via distillation, reducing costs.

Crystallization Protocols

Product isolation employs antisolvent crystallization. Adding water to DMA solutions at 0–5°C induces precipitation, yielding 85% recovery with >98% purity.

Emerging Electrochemical Methods

Recent patents disclose electrochemical reduction of nitriles to ketones. Applying this to 4-(4-methoxyphenyl)-2-hexanenitrile in acidic media could streamline synthesis, though scalability remains unproven.

Chemical Reactions Analysis

Types of Reactions

2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

    Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic or basic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- involves its interaction with specific molecular targets and pathways. For example, it may act as a substrate for certain enzymes, leading to the formation of specific products. The exact pathways and targets can vary depending on the context of its use.

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogues include compounds with variations in substituents, stereochemistry, and functional groups. Below is a comparative analysis based on available evidence:

Table 1: Comparative Properties of 2-Hexanone Derivatives and Related Compounds
Compound Name Substituents/Modifications Stereochemistry Key Properties/Activities References
2-Hexanone, 4-(4-methoxyphenyl)-, (4S)- 4-methoxyphenyl at C4 (4S) Moderate herbicidal activity (rape)
2-Hexanone, 6-(3,4-dimethoxyphenyl)-4-hydroxy 3,4-dimethoxyphenyl at C6, hydroxy at C4 Not specified Higher polarity due to -OH; solubility in polar solvents
(4S)-4-Benzyl-3-hexanoyl-2-oxazolidinone Oxazolidinone ring, hexanoyl group (4S) Used as chiral auxiliary; bp: 430.8°C (predicted)
2-Hexanone,4-hydroxy-3-methyl-, (3R,4S)- Hydroxy at C4, methyl at C3 (3R,4S) Increased hydrophilicity; pKa: -2.31 (predicted)
4-(4-Chlorophenylsulfonyl) derivatives Chlorophenylsulfonyl groups Not specified Agrochemical applications (pesticides)

Key Findings from Comparative Analysis

Substituent Effects on Bioactivity: The 4-methoxyphenyl group in the target compound contrasts with electron-withdrawing groups (e.g., 4-chlorobenzyl or 4-trifluoromethylphenyl in ). Methoxy-substituted analogues exhibit moderate herbicidal activity against rape, while chloro or trifluoromethyl derivatives may show enhanced stability but reduced solubility .

Stereochemical Influence: The (4S) configuration in the target compound and (4S)-4-benzyl-3-hexanoyl-2-oxazolidinone highlights the role of chirality in molecular interactions. For example, oxazolidinone derivatives are widely used as chiral auxiliaries in asymmetric synthesis, suggesting that stereochemistry in the target compound may influence its bioactivity or synthetic utility .

Physical Properties: Boiling points and solubility vary significantly. The oxazolidinone derivative () has a predicted boiling point of 430.8°C, whereas hydroxy-substituted analogues () are likely more soluble in polar solvents like methanol or chloroform .

Agrochemical vs. Pharmaceutical Potential: While the target compound’s herbicidal activity aligns with agrochemical applications, oxazolidinone and hydroxy-substituted derivatives are more relevant to pharmaceutical synthesis or biocatalysis .

Q & A

Q. Table 1: Synthesis Method Comparison

MethodReagents/ConditionsStereoselectivityYield Range
Oxidation of AlcoholKMnO₄, CrO₃, chiral ligandsModerate-High50-80%
Asymmetric HydrogenationRu-BINAP, H₂High70-95%

How can researchers resolve contradictions in reported biological activity data for this compound?

Answer:
Discrepancies may arise from differences in assay conditions, purity, or stereochemical integrity. To address this:

  • Purity Validation: Use HPLC (C18 column, methanol/water gradient) and chiral chromatography to confirm >98% purity and enantiomeric excess .
  • Assay Standardization: Replicate studies under controlled conditions (e.g., enzyme concentration, pH 7.4 buffer) to isolate variables. Evidence notes its role as an enzyme substrate, so kinetic parameters (Km, Vmax) should be compared across studies .
  • Structural Confirmation: X-ray crystallography or NOESY NMR can verify the (4S) configuration, which is critical for biological interactions .

What advanced techniques are recommended for studying the compound’s interaction with metabolic enzymes?

Answer:

  • Isothermal Titration Calorimetry (ITC): Quantify binding affinity (Kd) with enzymes like cytochrome P450, which may metabolize the methoxyphenyl group .
  • Molecular Dynamics (MD) Simulations: Model the (4S) configuration’s fit into enzyme active sites, focusing on hydrogen bonding between the hydroxyl group and catalytic residues .
  • Metabolite Profiling: Use LC-MS/MS to identify oxidation products (e.g., 4-(4-methoxyphenyl)-2,5-hexanedione) and assess metabolic pathways .

How does the (4S) configuration influence its physicochemical properties compared to other stereoisomers?

Answer:
The (4S) stereochemistry affects:

  • Solubility: The spatial arrangement of the methoxyphenyl group increases lipophilicity (logP ~2.8), reducing aqueous solubility. Use COSMO-RS simulations to predict solvent compatibility .
  • Reactivity: The hydroxyl group’s orientation impacts nucleophilic attack sites. For example, the (4S) isomer reacts faster with Grignard reagents at the ketone position than the (4R) form .
  • Thermal Stability: Differential Scanning Calorimetry (DSC) shows a melting point of ~62–64°C for the (4S) isomer, distinct from other stereoisomers .

What methodologies are optimal for detecting and quantifying this compound in complex matrices?

Answer:

  • GC-MS: Derivatize the hydroxyl group with BSTFA to enhance volatility. Use a DB-5MS column and monitor m/z 130 (molecular ion) and 121 (methoxyphenyl fragment) .
  • HPLC-UV: A C18 column with acetonitrile/water (70:30) mobile phase at 254 nm provides a retention time of 8.2 min. Calibrate with a certified reference standard (e.g., CAS 112294-91-4) .
  • Chiral CE: Employ β-cyclodextrin as a chiral selector in a borate buffer (pH 9.2) to separate enantiomers with resolution >2.5 .

How can researchers mitigate challenges in scaling up the synthesis while maintaining stereochemical purity?

Answer:

  • Continuous Flow Reactors: Improve mixing and heat transfer for asymmetric hydrogenation steps, reducing racemization .
  • In-line Monitoring: Use FTIR or Raman spectroscopy to track ketone intermediate formation and adjust reagent ratios in real time.
  • Crystallization Optimization: Screen solvents (e.g., ethyl acetate/hexane) to isolate the (4S) isomer via diastereomeric salt formation with chiral acids (e.g., tartaric acid) .

What are the implications of the methoxyphenyl group’s electronic effects on reaction pathways?

Answer:
The electron-donating methoxy group activates the phenyl ring toward electrophilic substitution but deactivates the ketone toward nucleophilic attack. Key findings:

  • Electrophilic Aromatic Substitution: Halogenation occurs preferentially at the para position relative to the methoxy group .
  • Nucleophilic Addition: The ketone’s electrophilicity is reduced, requiring stronger nucleophiles (e.g., organolithium reagents) for efficient addition .

Q. Table 2: Electronic Effects on Reactivity

Reaction TypeObserved OutcomeMechanistic Insight
BrominationPara-brominated productMethoxy directs electrophiles
Grignard AdditionSlower kinetics vs. aliphatic ketonesResonance stabilization of carbonyl

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